Bicuculline methiodide

Overview

Description

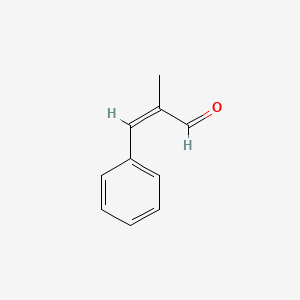

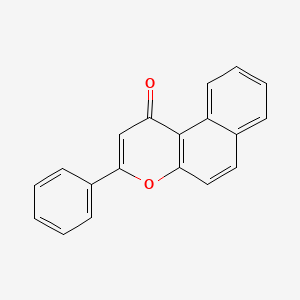

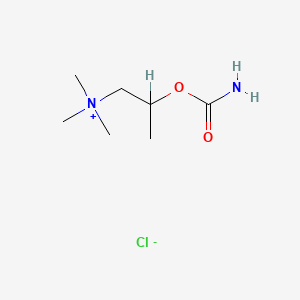

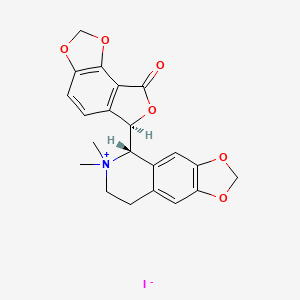

Bicuculline methiodide is a GABAA receptor antagonist . It acts as a competitive inhibitor of GABA ligand binding to the receptor . It is a phthalide isoquinoline alkaloid, extracted from Dicentra cucullaria . It also acts as an acetylcholinesterase inhibitor and inhibits slow afterhyperpolarization .

Synthesis Analysis

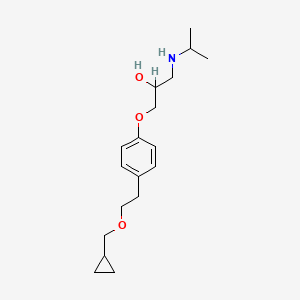

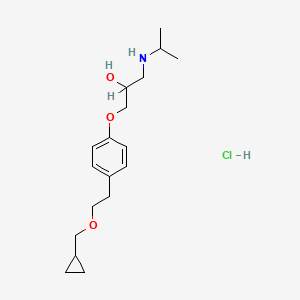

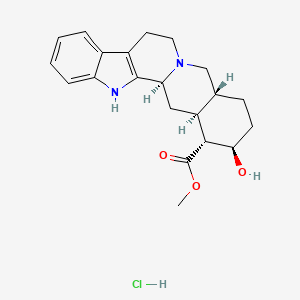

Bicuculline methiodide is a methiodide form of classical GABAA receptor antagonist (+)-bicuculline . It is more water-soluble and stable .Molecular Structure Analysis

The empirical formula of Bicuculline methiodide is C21H20INO6 . Its molecular weight is 509.29 . The structure is characterized by an isoquinoline moiety linked to phthalide .Physical And Chemical Properties Analysis

Bicuculline methiodide is a white to off-white powder . It is soluble in water, forming an almost clear, greenish-yellow solution at 10mg/mL . Its optical activity is [α]/D -117±7°, c = 1 in chloroform .Scientific Research Applications

-

Neuroscience Research

- Bicuculline methiodide is widely used in neuroscience research as a gamma-aminobutyric acid (GABA) antagonist . It is used to block inhibition in semicoronal slices and for the preparation of organotypic hippocampal slice cultures (OHSCs) .

- It has been found that the bath infusion of bicuculline methiodide gradually blocks the fast, GABA A receptor-mediated component of the evoked IPSP, which results in a loss of the rebound low-threshold Ca 2+ spike .

-

Study of Synaptic Interactions

- Bicuculline methiodide has been used in the study of synaptic interactions in the Thalamus . The research found that the functional effect of synaptic transmission between perigeniculate (PGN) and dorsal lateral geniculate nucleus (LGNd) neurons was strongly influenced by the membrane potential and hence the firing mode of both the pre- and postsynaptic neurons .

-

GABAA Receptor Antagonist

-

Therapeutic Indications

- Bicuculline methiodide is being studied for its therapeutic indications . It is a competitive antagonist of GABAA receptors . Quaternary salts of bicuculline, such as bicuculline methiodide, are much more stable than bicuculline, are more water soluble, and are of similar potency as GABA receptor antagonists, but they do not cross the blood-brain barrier on systemic administration .

-

Inhibition of Slow Afterhyperpolarization

- Bicuculline methiodide has been found to inhibit slow afterhyperpolarization . It reduces the Apamin-sensitive afterhyperpolarization, where Apamin is a toxin isolated from bee venom that blocks small conductance Ca 2+ -activated K + channels . Bicuculline methiodide facilitates burst firing via blocking apamin-sensitive Ca 2+ -activated K + current .

-

Study of Sleep and Epileptic Seizures

- Bicuculline methiodide has been used in the study of sleep and epileptic seizures . During periods of slow wave sleep, rhythmic burst firing mediated by the activation of low-threshold Ca 2+ spikes is prevalent, whereas during waking, activity in both cell types is dominated by the occurrence of trains of action potentials . During slow wave sleep, the interactions of these two cell types are responsible for the generation of spindle waves, which are characterized by 1–3 sec periods of 6–14 Hz oscillation .

Safety And Hazards

properties

IUPAC Name |

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKCPKPSSVUHY-GRTNUQQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873651 | |

| Record name | (+)-Bicuculline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>76.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Bicuculline methiodide | |

CAS RN |

40709-69-1 | |

| Record name | 1,3-Dioxolo[4,5-g]isoquinolinium, 5-[(6R)-6,8-dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-, iodide (1:1), (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40709-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicuculline methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Bicuculline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.